2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole moiety, making it a valuable molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzoxazole ring, which is then chlorinated to introduce the dichloro groups. The final step involves the formation of the imine linkage with the phenyl group .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. For instance, the use of nanocatalysts or metal catalysts can significantly improve the efficiency of the synthesis . The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another compound with dichloro and phenyl groups, used in similar applications.
2,4-Dichloro-6-phenylphenol: Shares structural similarities but lacks the benzoxazole moiety.
Uniqueness
The uniqueness of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol lies in its benzoxazole structure, which imparts distinct bioactive properties. This makes it more versatile in medicinal and industrial applications compared to its analogs .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-14-8-13(19(25)16(22)9-14)11-23-15-6-7-18-17(10-15)24-20(26-18)12-4-2-1-3-5-12/h1-11,25H |
InChI Key |
QBAFDXXIUBWVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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